molecular formula C22H23ClN6O B1663550 Losartan-d4 CAS No. 1030937-27-9

Losartan-d4

Cat. No.: B1663550
CAS No.: 1030937-27-9
M. Wt: 426.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-IRYCTXJYSA-N
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Description

Losartan-d4 is a deuterium-labeled version of losartan, an angiotensin II receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of losartan by gas chromatography or liquid chromatography-mass spectrometry. Losartan itself is widely used to treat high blood pressure and to protect the kidneys from damage due to diabetes.

Mechanism of Action

Target of Action

Losartan-d4, also known as Losartan D4, is a deuterium-labeled variant of Losartan . Losartan is a potent and selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist . The AT1 receptor is the primary target of this compound . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, cell proliferation, and inflammation .

Biochemical Pathways

This compound affects the renin-angiotensin system (RAS), a crucial biochemical pathway involved in the control of blood pressure . The RAS pathway is responsible for the production of Ang II, a potent vasoconstrictor. By blocking the AT1 receptor, this compound inhibits the effects of Ang II, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in Ang II-induced vasoconstriction and aldosterone secretion, leading to vasodilation and a reduction in blood pressure . This compound also increases neurogenesis in vivo and in vitro and improves the migratory properties of astrocytes isolated from adult transgenic AD mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Losartan can be affected by environmental conditions, such as temperature . Additionally, the pharmacokinetic properties of Losartan, such as absorption and distribution, can be influenced by factors like diet and the presence of other drugs .

Preparation Methods

The synthesis of losartan-d4 involves the incorporation of deuterium atoms into the losartan molecule. One efficient and green synthetic route for losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The deuterium-labeled version, this compound, is prepared by substituting hydrogen atoms with deuterium in the losartan molecule.

Chemical Reactions Analysis

Losartan-d4, like losartan, undergoes various chemical reactions, including:

    Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Losartan can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Losartan-d4 is compared with other angiotensin II receptor antagonists, such as:

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIFNNKUMBGKDQ-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649418
Record name (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030937-27-9
Record name (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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